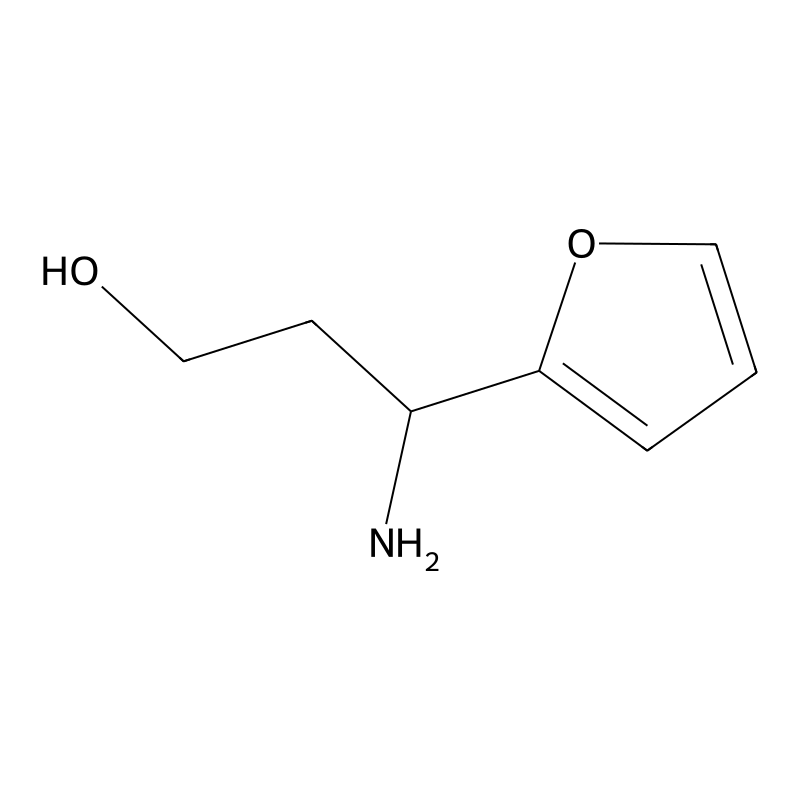

3-Amino-3-(furan-2-yl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antibacterial Activity

Scientific Field: Medicinal Chemistry

Summary of Application: Furan derivatives have shown significant antibacterial activity.

Results or Outcomes: The results indicate that furan derivatives have remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents.

Treatment of Lung Cancer

Scientific Field: Pharmacology

Summary of Application: A new series of chalcones, which include (3-(furan-2-yl)pyrazol-4-yl) chalcones, has been developed for the treatment of lung cancer.

Methods of Application: The cytotoxic effect of the novel chalcones against the lung cancer cell line (A549) was detected using the MTT assay.

Production of Pharmaceutical Medicines and Natural Products

Scientific Field: Organic Chemistry

Summary of Application: (S)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs.

Results or Outcomes: The results indicate that (S)-1-(furan-2-yl)propan-1-ol is an important precursor for the production of various pharmaceutical medicines and natural products.

3-Amino-3-(furan-2-yl)propan-1-ol is an organic compound characterized by the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol. It features a propan-1-ol backbone with an amino group attached to the third carbon and a furan moiety at the second carbon. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can also be reduced to yield saturated alcohols or amines, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various derivatives when reacted with alkyl halides or acyl chlorides.

These reactions enable the synthesis of a variety of furan derivatives, amino alcohols, and substituted amines.

Research indicates that 3-Amino-3-(furan-2-yl)propan-1-ol exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes and receptors, which may modulate their activity. The presence of both an amino group and a furan ring enhances its reactivity and biological interactions, making it a candidate for further pharmacological studies.

The synthesis of 3-Amino-3-(furan-2-yl)propan-1-ol can be achieved through various methods:

- Hydrogenation of Furfural Derivatives: A common approach involves the hydrogenation of furfural derivatives in the presence of ammonia and a catalyst such as ruthenium on alumina (Ru/Al₂O₃) under controlled conditions.

- Reductive Amination: This method involves reacting furan derivatives with amino alcohols in the presence of reducing agents like sodium cyanoborohydride.

- Continuous Flow Reactors: In industrial settings, continuous flow reactors are often used to optimize reaction efficiency and scalability while minimizing by-products.

These synthetic routes are essential for producing the compound in both laboratory and industrial contexts.

3-Amino-3-(furan-2-yl)propan-1-ol has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

- Biology: The compound is studied for its potential therapeutic applications due to its biological activity.

- Industry: It is utilized in the production of fine chemicals and as an intermediate in synthesizing agrochemicals.

Its versatility makes it valuable in both research and industrial applications.

Interaction studies involving 3-Amino-3-(furan-2-yl)propan-1-ol focus on its binding affinity to various proteins and enzymes. These studies reveal that the compound may modulate enzyme activity through competitive inhibition or allosteric effects. The specific interactions depend on structural features such as the orientation of the amino and hydroxyl groups relative to the furan ring, influencing its potential therapeutic applications.

Several compounds share structural similarities with 3-Amino-3-(furan-2-yl)propan-1-ol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Furan-2-yl)propan-1-ol | Lacks the amino group | Less reactive due to absence of amino functionality |

| 3-Amino-3-(thiophen-2-yl)propan-1-ol | Contains a thiophene ring instead of furan | Different electronic properties due to sulfur atom |

| 3-Amino-3-(pyridin-2-yl)propan-1-ol | Contains a pyridine ring | Exhibits distinct reactivity patterns compared to furan |

| (3R)-3-amino-3-(2-furyl)propan-1-ol | Chirality influences biological activity | Specific stereochemistry may enhance binding affinity |

| 5-Aminofurfural | Furan ring with an amino group | Primarily used in dye manufacturing |

The uniqueness of 3-Amino-3-(furan-2-yl)propan-1-ol lies in its combination of an amino group and a furan ring, which confers distinct chemical reactivity and biological activity compared to these similar compounds.